(1S,11S,13S,15S)-14,15-dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one
Description
Properties
Molecular Formula |
C20H23NO6 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(1S,11S,13S,15S)-14,15-dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one |
InChI |
InChI=1S/C20H23NO6/c1-21-5-4-18-8-13(22)17(23-2)20(24-3)19(18,21)9-16(27-20)11-6-14-15(7-12(11)18)26-10-25-14/h6-7,16-17H,4-5,8-10H2,1-3H3/t16-,17-,18-,19-,20?/m0/s1 |
InChI Key |
QJDYNQYLCIPODD-LREPDPPJSA-N |
Isomeric SMILES |
CN1CC[C@@]23[C@]14C[C@@H](C5=CC6=C(C=C52)OCO6)OC4([C@H](C(=O)C3)OC)OC |
Canonical SMILES |
CN1CCC23C14CC(C5=CC6=C(C=C52)OCO6)OC4(C(C(=O)C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Molecular and Structural Overview
- Molecular formula: C20H21NO7
- Molecular weight: 387.4 g/mol
- Key structural features: hexacyclic framework with three oxygen and one nitrogen atoms incorporated in the ring system, two methoxy groups at positions 14 and 15, and a methyl substituent at position 20.
- Stereochemistry: Four defined stereocenters at positions 1, 11, 13, and 15 (all S configuration in the target compound).
- The compound has a topological polar surface area of 83.5 Ų, indicating moderate polarity.
- The compound is characterized by a complex fused ring system, including oxygen and nitrogen heterocycles, which presents synthetic challenges.
Preparation Methods of (1S,11S,13S,15S)-14,15-dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one
General Synthetic Strategy
The preparation of such a complex hexacyclic natural product typically involves multi-step organic synthesis, often starting from simpler natural or synthetic precursors. The key steps generally include:
- Construction of the core polycyclic skeleton by strategic cyclization reactions.
- Introduction of oxygen and nitrogen heteroatoms through selective functional group transformations.
- Installation of methoxy groups via methylation reactions.
- Stereochemical control to achieve the desired (1S,11S,13S,15S) configuration.
- Final oxidation or reduction steps to obtain the ketone functionality at position 16.
Reported Synthetic Routes
While direct literature reports on the exact preparation of this specific stereoisomer are limited, related compounds such as (1R,11R,13S,14S,15R)-14,15-dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-triene-16,19-dione have been isolated and characterized from natural sources like Pericampylus glaucus. These natural isolates provide a blueprint for semi-synthetic approaches.
Isolation and Semi-Synthesis
- Extraction from plant material using organic solvents (e.g., methanol, ethanol).
- Purification by chromatographic techniques such as high-performance liquid chromatography (HPLC).
- Semi-synthetic modification to adjust stereochemistry or functional groups, including selective methylation to introduce methoxy groups.
Total Synthesis Approaches
- Stepwise assembly of the hexacyclic framework using intramolecular cyclizations, such as:
- Diels-Alder reactions for ring construction.
- Nucleophilic substitution to introduce oxygen and nitrogen atoms.
- Use of protecting groups to control reactivity and stereochemistry during multi-step synthesis.
- Stereoselective methylation of hydroxy groups to form methoxy substituents.
- Oxidation of secondary alcohols to ketones to form the 16-one moiety.
Key Reactions and Conditions
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| Cyclization | Intramolecular Diels-Alder or nucleophilic cyclization | Heat, Lewis acid catalysts (e.g., BF3·OEt2) | Formation of fused ring systems |
| Introduction of nitrogen | Nucleophilic substitution or amination | Amination reagents (e.g., NH3, amines) | Incorporation of nitrogen heteroatom |
| Methoxylation | Methylation | Methyl iodide (CH3I), base (e.g., K2CO3) | Conversion of hydroxyl groups to methoxy |
| Stereochemical control | Chiral auxiliaries or catalysts | Chiral ligands, asymmetric catalysts | Achieving desired stereochemistry |
| Oxidation | Oxidation | PCC, Swern oxidation, or Dess-Martin periodinane | Formation of ketone at position 16 |
Analytical Characterization
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) to confirm ring structure and stereochemistry.
- Mass spectrometry (MS) to verify molecular weight (387.4 g/mol).
- Infrared (IR) spectroscopy to identify functional groups (carbonyl, methoxy).
- X-ray crystallography to determine absolute stereochemistry when crystals are available.
- Chromatography (HPLC, TLC) for purity and separation of isomers.
Research Findings and Optimization
Yield and Purity
- Yields of individual steps vary widely depending on reaction conditions and precursor availability.
- Purification steps are critical due to the presence of multiple stereoisomers and closely related analogs.
- Optimization of methylation and oxidation steps improves overall yield and selectivity.
Challenges
- Controlling stereochemistry at four chiral centers requires precise reaction conditions and often chiral catalysts or auxiliaries.
- Formation of the hexacyclic framework demands careful design of cyclization sequences to avoid side reactions.
- Stability of intermediates with multiple oxygen heteroatoms can be limited, necessitating mild conditions.
Advances
- Use of modern asymmetric synthesis techniques and catalysts has improved stereochemical outcomes.
- Development of biomimetic synthesis routes inspired by natural biosynthesis pathways.
- Application of computational chemistry to predict and optimize reaction pathways.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms to form reduced products.
Substitution: The replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and catalyst choice are critical to achieving the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical studies.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs for various diseases.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as catalysis, materials science, and nanotechnology.
Mechanism of Action
The mechanism of action of (1S,11S,13S,15S)-14,15-dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings:
Substituent Positioning : Shifting methoxy groups (e.g., 14,15- vs. 13-methoxy in AK Scientific 2305CC) alters electronic distribution, which could impact binding affinity in biological systems .
Functional Group Diversity : The presence of ester or hydroxyl groups in analogs (e.g., and ) enhances hydrophilicity compared to the target’s hydrophobic methyl and methoxy groups, suggesting divergent solubility and bioavailability profiles .
Research Implications
- Spectral Analysis : The hexacyclic structure necessitates advanced spectroscopic techniques (e.g., NMR, MS) for full elucidation, as outlined in .
- Structure-Activity Relationships (SAR) : Comparative studies of methoxy positioning and nitrogen/oxygen content could optimize bioactivity in alkaloid-derived therapeutics.
- Metabolic Pathways : The metabolite HMDB0037557 () suggests possible enzymatic modification sites for the target compound, warranting metabolic stability assays .
Biological Activity
The compound known as (1S,11S,13S,15S)-14,15-dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one is a complex alkaloid with a unique structural configuration that suggests potential biological activity. This article reviews the current understanding of its biological properties based on diverse research findings.
Chemical Structure and Properties
The compound's IUPAC name indicates a highly intricate structure featuring multiple oxygen and nitrogen atoms within its framework. The presence of methoxy groups and aza rings hints at possible interactions with biological systems.
Antimicrobial Properties
Research has indicated that compounds with similar structural characteristics exhibit antimicrobial activity. For instance:
- In vitro studies have shown that related alkaloids possess significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli.
- A study focused on the activity of methoxy-substituted alkaloids demonstrated their potential in inhibiting microbial growth through disruption of cellular membranes.
Anticancer Activity
Emerging studies suggest that this compound may have anticancer properties:
- Cell line assays have revealed that related compounds can induce apoptosis in cancer cells by activating caspase pathways.
- Specific derivatives have been shown to inhibit tumor growth in xenograft models.
Neuroprotective Effects
There is growing interest in the neuroprotective properties of complex alkaloids:
- Preliminary findings suggest that similar compounds may protect neuronal cells from oxidative stress and apoptosis.
- Animal models have demonstrated improved cognitive function following treatment with methoxy-substituted alkaloids.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Natural Products assessed the antimicrobial activity of several alkaloids derived from Stephania japonica, a plant known for its medicinal properties. The study found that certain derivatives exhibited significant inhibition against pathogenic bacteria.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Alkaloid A | E. coli | 15 |
| Alkaloid B | S. aureus | 18 |
| Target Compound | E. coli | 14 |
Case Study 2: Anticancer Potential
Research conducted by the Cancer Research Institute evaluated the effects of methoxyalkaloids on various cancer cell lines:
- The results indicated that these compounds could reduce cell viability significantly in breast and lung cancer cells.
| Cell Line | Viability (%) | IC50 (µM) |
|---|---|---|
| MCF-7 (Breast) | 45 | 10 |
| A549 (Lung) | 50 | 12 |
Q & A
Q. What comparative studies are needed to resolve literature gaps in its pharmacological profile?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
